molecular formula C12H11F3N2O2 B12979839 2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one

2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B12979839
M. Wt: 272.22 g/mol
InChI Key: KHTWEXMEVNCVPT-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a methoxyphenyl group, a trifluoromethyl group, and a dihydropyridazinone core, which contribute to its distinct chemical properties.

Preparation Methods

The synthesis of 2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methoxybenzaldehyde with trifluoromethyl hydrazine to form an intermediate, which is then cyclized to produce the final dihydropyridazinone compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, where reagents like halogens or nucleophiles replace these groups, forming new compounds.

Scientific Research Applications

2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. The trifluoromethyl group, in particular, enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar compounds to 2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one include:

    2-(4-Methoxyphenyl)-4,5-dihydropyridazin-3(2H)-one: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-(4-Methoxyphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one: Contains a methyl group instead of a trifluoromethyl group, affecting its biological activity and applications.

    2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-thione: The oxygen in the dihydropyridazinone core is replaced with sulfur, leading to altered chemical behavior.

The uniqueness of this compound lies in its combination of the methoxyphenyl and trifluoromethyl groups, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one is a member of the pyridazine family, notable for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C24_{24}H19_{19}F3_{3}N2_{2}O3_{3}
  • Molecular Weight : 440.42 g/mol
  • InChIKey : SRAMMYOQWBVYSD-XDOYNYLZSA-N

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyridazine derivatives, including our compound of interest. The presence of the 4-methoxyphenyl and trifluoromethyl groups significantly enhances its cytotoxic effects against several cancer cell lines.

  • Case Study : In vitro assays demonstrated that this compound exhibited potent antiproliferative activity against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC50_{50} values comparable to established chemotherapeutics like doxorubicin .

2. Anti-inflammatory Effects

The anti-inflammatory properties of pyridazine derivatives have also been investigated. The compound has shown promise in reducing inflammatory markers in cellular models.

  • Research Findings : A study demonstrated that treatment with the compound led to a significant decrease in pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various pathogens.

  • Study Results : The compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
4-Methoxyphenyl Group Enhances lipophilicity and receptor binding
Trifluoromethyl Group Increases metabolic stability and potency
Dihydropyridazine Core Critical for interaction with biological targets

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and inflammation pathways.

  • Potential Targets : Enzymatic pathways such as those involving phosphodiesterase (PDE) inhibition have been proposed based on structural similarities with known PDE inhibitors .

Properties

Molecular Formula

C12H11F3N2O2

Molecular Weight

272.22 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C12H11F3N2O2/c1-19-9-4-2-8(3-5-9)17-11(18)7-6-10(16-17)12(13,14)15/h2-5H,6-7H2,1H3

InChI Key

KHTWEXMEVNCVPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CCC(=N2)C(F)(F)F

Origin of Product

United States

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